Superior OFET Hole Mobility Over the α,ω-Dihexyl Analog (6-QTP-6)
In a direct head-to-head comparison of polycrystalline thin-film transistors, the target compound 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene (8-QTP-8) demonstrates a significantly higher field-effect hole mobility (0.11 cm²/Vs) compared to its α,ω-dihexyl analog (6-QTP-6, 0.04 cm²/Vs) [1]. This 175% improvement in mobility is attributed to the more favorable molecular packing enabled by the longer octyl side chains .
| Evidence Dimension | Field-effect transistor (FET) hole mobility |
|---|---|
| Target Compound Data | 0.11 cm²/Vs |
| Comparator Or Baseline | α,α'-dihexylquaterthiophene (6-QTP-6): 0.04 cm²/Vs |
| Quantified Difference | The target compound exhibits a mobility 0.07 cm²/Vs higher, representing a ~175% increase. |
| Conditions | Spin-coated polycrystalline thin-film FETs on SiO2/Si substrates; bottom-gate top-contact configuration; measured in N2 atmosphere. |
Why This Matters
For procurement decisions, this quantifies a substantial performance gain in transistor switching speed and current drive, making 8-QTP-8 the superior choice for high-speed OFET circuits.
- [1] T2R2. (2008). TOF and TFT mobilities in polycrystalline thin films of liquid crystalline materials. Proceedings of SPIE, Vol. 7054, pp. 70540Y-1. View Source
